N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
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Overview
Description
N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized using various methods, including the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of Substituents: The 3-fluorobenzyl, 5-methoxy, and N-methyl groups are introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the substituted benzo[b]thiophene with N-methylamine to form the desired carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets:
Amyloid Beta Aggregation: It modulates the aggregation of amyloid beta (Aβ42) peptides, potentially preventing the formation of toxic aggregates.
Kinase Inhibition: It inhibits specific kinases such as Clk1 and Dyrk1A, which are involved in cancer cell proliferation and survival.
STING Activation: It can activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
N-Phenylbenzofuran-2-carboxamide: Similar in structure but lacks the fluorine and methoxy groups.
N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides: Similar in structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide is unique due to the presence of the 3-fluorobenzyl and 5-methoxy groups, which contribute to its distinct chemical properties and biological activities. These substituents enhance its ability to modulate amyloid beta aggregation and inhibit specific kinases, making it a valuable compound for research in neurodegenerative diseases and cancer .
Properties
CAS No. |
2101206-26-0 |
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Molecular Formula |
C18H16FNO2S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-5-methoxy-N-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H16FNO2S/c1-20(11-12-4-3-5-14(19)8-12)18(21)17-10-13-9-15(22-2)6-7-16(13)23-17/h3-10H,11H2,1-2H3 |
InChI Key |
HHUOQHKKRABAQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(S2)C=CC(=C3)OC |
Origin of Product |
United States |
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